Methyl 3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[(4-fluorobenzoyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOJNUUROWERHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxylate typically involves the reaction of 3-amino-2-thiophenecarboxylic acid with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Methyl 3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Electronic and Steric Effects
- Fluorine Substituents: The 4-fluorobenzoyl group in the target compound enhances electron-withdrawing effects, improving binding affinity in biological systems compared to non-fluorinated analogs like Methyl 3-(phenylamino)-2-thiophenecarboxylate .
- Sulfonylurea Group in Thifensulfuron-methyl : This group introduces herbicidal activity by targeting plant enzymes, a feature absent in the target compound .
Physicochemical Properties
- Stability: Fluorine in the target compound reduces metabolic degradation, offering a pharmacokinetic advantage over non-fluorinated derivatives .
Biological Activity
Methyl 3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxylate is a compound belonging to the class of thiophene derivatives, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₀FNO₃S
- Molecular Weight : 279.29 g/mol
- CAS Number : 478080-00-1
This compound features a thiophene ring, a fluorobenzoyl group, and a methyl ester functional group, which contribute to its unique chemical properties and biological activities .
Synthesis
The synthesis of this compound typically involves the reaction of 3-amino-2-thiophenecarboxylic acid with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The product is then esterified using methanol and a catalyst like sulfuric acid.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The fluorobenzoyl group may modulate enzyme or receptor activity, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can lead to effects such as:
- Inhibition of Enzyme Activity : Potentially affecting metabolic pathways.
- Modulation of Signaling Pathways : Influencing cellular responses to stimuli.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been investigated for its inhibitory effects on Mycobacterium tuberculosis, showing promising results against susceptible strains .
Anticancer Potential
Research into the anticancer properties of fluorinated compounds has revealed that similar structures can exhibit antiproliferative activity against various cancer cell lines. The presence of the fluorine atom in the benzoyl group may enhance bioactivity by altering pharmacokinetic properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 4-fluorobenzoate | Lacks thiophene ring | Limited bioactivity |
| Methyl 3-fluorobenzoate | Lacks thiophene ring and amide linkage | Limited bioactivity |
| Methyl 4-[(2-fluorobenzoyl)amino]benzoate | Contains benzene instead of thiophene | Variable activity |
This compound stands out due to its unique combination of functional groups, which imparts distinct biological properties compared to similar compounds .
Case Studies
- Inhibition of Mycobacterium tuberculosis : Structural investigations highlighted the compound's potential as an anti-TB agent, emphasizing intermolecular interactions that contribute to its efficacy .
- Antiproliferative Studies : Investigations into fluorinated benzothiazoles have shown that similar compounds can induce cell death in sensitive cancer cells without a biphasic dose-response, suggesting that this compound may exhibit comparable behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
